2'-Cyano-3-(2,5-dimethylphenyl)propiophenone
Description
2'-Cyano-3-(2,5-dimethylphenyl)propiophenone (CAS: 898794-86-0) is a substituted propiophenone derivative featuring a cyano group at the 2'-position of the ketone-bearing aromatic ring and a 2,5-dimethylphenyl group attached to the propanone backbone. Its molecular formula is C₁₈H₁₇NO, with a molecular weight of 263.3 g/mol . The compound’s structure is defined by two critical substituents:
- Cyano group (-CN): An electron-withdrawing group that enhances polarity and may influence binding interactions in biological systems.
- 2,5-Dimethylphenyl group: A lipophilic substituent that affects solubility and steric interactions.
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-7-8-14(2)15(11-13)9-10-18(20)17-6-4-3-5-16(17)12-19/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXKZEWQNIBTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644723 | |
| Record name | 2-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-86-0 | |
| Record name | 2-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Cyano-3-(2,5-dimethylphenyl)propiophenone typically involves the reaction of 2,5-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’-Cyano-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2’-Cyano-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Cyano-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Position Variations in Dimethylphenylpropiophenones
The position of dimethyl groups on the phenyl ring significantly alters physicochemical and biological properties. lists five isomers of 2'-cyano-propiophenone derivatives, differing in dimethyl substitution patterns :
| Compound Name | CAS Number | Dimethyl Substitution | Molecular Formula |
|---|---|---|---|
| 2'-Cyano-3-(2,3-dimethylphenyl)propiophenone | 898769-11-4 | 2,3-dimethylphenyl | C₁₈H₁₇NO |
| 2'-Cyano-3-(2,4-dimethylphenyl)propiophenone | 898793-65-2 | 2,4-dimethylphenyl | C₁₈H₁₇NO |
| 2'-Cyano-3-(2,5-dimethylphenyl)propiophenone | 898794-86-0 | 2,5-dimethylphenyl | C₁₈H₁₇NO |
| 2'-Cyano-3-(2,6-dimethylphenyl)propiophenone | 898754-40-0 | 2,6-dimethylphenyl | C₁₈H₁₇NO |
| 2'-Cyano-3-(3,4-dimethylphenyl)propiophenone | 898755-71-0 | 3,4-dimethylphenyl | C₁₈H₁₇NO |
Key Observations :
- Electronic Effects : 3,4-Dimethyl groups may enhance electron density on the phenyl ring, contrasting with the meta (2,5) substitution’s balanced lipophilicity and steric profile.
Comparison with Chlorinated Analogs
Chlorinated derivatives, such as 2',5'-dichloro-3-(2,5-dimethylphenyl)propiophenone (CAS: N/A), exhibit distinct properties due to the electronegative chlorine substituents :
*Lipophilicity estimates based on substituent contributions.
Functional Implications :
- Chlorine vs. Cyano Groups: Chlorine’s higher atomic weight and electronegativity may enhance persistence in environmental applications (e.g., herbicides), while the cyano group’s polarity could improve solubility in polar solvents .
- Toxicity Profile: Chlorinated compounds often pose greater environmental toxicity risks, whereas cyano derivatives may offer safer profiles pending metabolic studies .
Insights from Carboxamide Analogs
highlights N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, where substituent positions (e.g., 2,5-dimethylphenyl) correlate with photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) . While structurally distinct, these findings suggest:
- Substituent Position Matters : 2,5-Dimethyl substitution optimizes activity in carboxamides, likely due to balanced lipophilicity and steric accessibility.
- Electron-Withdrawing Groups Enhance Activity: The cyano group in 2'-Cyano-propiophenone may similarly enhance binding to biological targets, analogous to fluorine in PET inhibitors .
Biological Activity
2'-Cyano-3-(2,5-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a cyano group and a dimethylphenyl moiety attached to a propiophenone backbone, which enhances its reactivity and interaction with biological systems. The following article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{13}N O. The unique arrangement of the cyano group and the dimethylphenyl substituent contributes to its distinctive electronic properties, which are crucial for its reactivity in biological contexts.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C_{13}H_{13}N O |
| Functional Groups | Cyano (-C≡N), Dimethylphenyl |
| Backbone | Propiophenone |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways due to its ability to form reactive intermediates through nucleophilic addition reactions facilitated by the cyano group.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The interaction of this compound with cellular receptors and enzymes is thought to alter their activity, which can lead to reduced proliferation of tumor cells .
Case Study: Cytotoxic Effects
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating potent cytotoxicity.
- Mechanism : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Addition : The cyano group enhances reactivity towards electrophiles in biological systems.
- π-π Interactions : The dimethylphenyl group facilitates interactions with aromatic residues in proteins, potentially altering their function.
- Enzyme Inhibition : Preliminary interaction studies suggest that the compound may inhibit key enzymes involved in metabolic pathways relevant to microbial growth and cancer proliferation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone | C_{13}H_{12}ClO | Antimicrobial properties |
| 3'-Cyano-3-(2,6-dimethylphenyl)propiophenone | C_{13}H_{13}N O | Enzyme inhibition studies |
| 4'-Cyano-3-(2-thiomethylphenyl)propiophenone | C_{13}H_{13}N OS | Investigated for enzyme inhibition properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
